N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide
Overview
Description
N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Scientific Research Applications
Enzyme Inhibition and Biological Activity
- N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide and its analogs are potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway, relevant for certain types of cancer and autoimmune diseases (Ghosh et al., 2000).
- The compound's analogs have been studied for their enantioseparation and characterization, indicating their potential in chiral drug development and research (Török et al., 2005).
Molecular and Spectroscopic Analysis
- Quantum mechanical, spectroscopic, and molecular docking studies of this compound have been conducted to explore its biological activity, particularly in the context of cancer research. Such studies are crucial for understanding the compound's interaction with biological targets (Chandralekha et al., 2019).
Chemical Synthesis and Modification
- Research on the synthesis of derivatives of this compound, like 2-Hydroxy-2-methylbut-3-yn-4-ylbenzenes, contributes to the development of novel compounds with potential therapeutic applications (Macbride & Wade, 1996).
Radiosynthesis and Imaging
- Studies on the radiosynthesis of carbon-11-labeled propanamide derivatives of this compound, for use as selective androgen receptor modulator (SARM) radioligands, show its potential in prostate cancer imaging. This application is crucial for diagnosing and monitoring prostate cancer using positron emission tomography (PET) (Gao et al., 2011).
Drug Design and Cancer Therapy
- Innovative drug design research involves synthesizing novel compounds like this for potential use in cancer therapy, highlighting the compound's relevance in oncological pharmacology (Budama-Kilinc et al., 2020).
properties
IUPAC Name |
N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-6-19(4,5)21-11-16(23)12-25-17-8-7-15(9-14(17)10-20)22-18(24)13(2)3/h1,7-9,13,16,21,23H,11-12H2,2-5H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEGAEBRVGIBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C#C)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000796 | |
Record name | N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide | |
CAS RN |
79848-61-6 | |
Record name | Koe 3290 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079848616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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